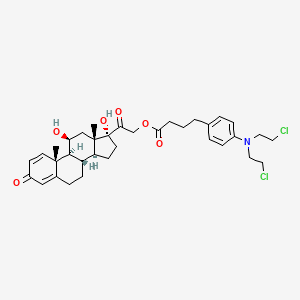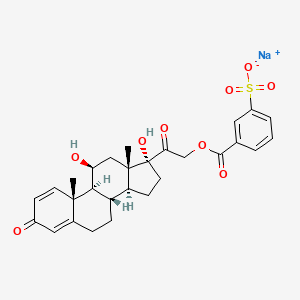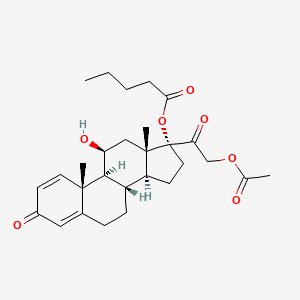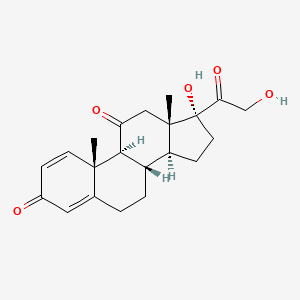![molecular formula C17H15BrN4O B1679130 N-{4-[(3-溴苯基)氨基]喹唑啉-6-基}丙酰胺 CAS No. 216163-53-0](/img/structure/B1679130.png)
N-{4-[(3-溴苯基)氨基]喹唑啉-6-基}丙酰胺
描述
“N-{4-[(3-Bromophenyl)amino]quinazolin-6-Yl}propanamide” is a non-polymer compound with the molecular formula C17H15BrN4O and a molecular weight of 371.231 . It is a heterocyclic aromatic compound containing a quianazoline moiety substituted by one or more amine groups .
Molecular Structure Analysis
The molecular structure of “N-{4-[(3-Bromophenyl)amino]quinazolin-6-Yl}propanamide” has been analyzed using x-ray diffraction . The compound has been found to covalently link to polymer or other heterogen groups .Physical And Chemical Properties Analysis
“N-{4-[(3-Bromophenyl)amino]quinazolin-6-Yl}propanamide” has a molecular weight of 371.231 and a molecular formula of C17H15BrN4O . It is a non-polymer compound .科学研究应用
EGFR and HER-2 Tyrosine Kinase Inhibition一系列6-取代-4-(3-溴苯胺基)喹唑啉衍生物,包括N-{4-[(3-溴苯基)氨基]喹唑啉-6-基}丙酰胺,已被确定为表皮生长因子受体(EGFR)和HER-2酪氨酸激酶的潜在不可逆抑制剂。这些化合物通过用不饱和酸氯化物或混合酐对6-氨基-4-(3-溴苯胺基)喹唑啉进行酰化制备而成。它们的设计旨在提高水溶性和生物学性质,使其成为增强抗肿瘤活性的候选药物。分子建模和实验证据表明这些抑制剂与靶酶发生共价作用。值得注意的是,一种化合物在裸鼠人表皮癌异种移植模型中表现出优异的口服活性,表明其在癌症治疗中的潜力(Tsou et al., 2001)。
抗病毒应用通过微波辐射合成了(喹唑啉-4-基氨基)甲基膦酸酯衍生物,用于抗病毒应用。这些化合物是从取代-2-氨基苯甲腈合成的,并显示出对烟草花叶病毒(TMV)的弱到良好的抗病毒活性。这表明这些衍生物在抗病毒疗法中具有潜力,突显了喹唑啉-4-基衍生物在治疗不同疾病中的多功能性(Luo et al., 2012)。
抗真菌和抗微生物活性已合成了3-烷基喹唑啉-4-酮衍生物,并对其抗真菌活性进行了测试。例如,6-溴-3-丙基喹唑啉-4-酮表现出显著的抗真菌性能,表明这些化合物在开发新的抗真菌药物中具有潜力。这表明对喹唑啉-4-酮骨架的修饰可以导致具有特定生物活性的化合物,有助于解决真菌感染(Ouyang et al., 2006)。
抗肿瘤药物开发对喹唑啉-4-酮结构的进一步修改已导致CB30865的水溶性类似物的开发,CB30865是一种基于喹唑啉-4-酮的抗肿瘤药物。这些化合物表现出高的生长抑制活性,并具有独特的生化特性,如延迟、非特异性细胞周期阻滞。它们增强的水溶性和细胞毒性表明这些类似物在体内评估和癌症治疗中的治疗应用中具有潜力(Bavetsias et al., 2002)。
属性
IUPAC Name |
N-[4-(3-bromoanilino)quinazolin-6-yl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN4O/c1-2-16(23)21-13-6-7-15-14(9-13)17(20-10-19-15)22-12-5-3-4-11(18)8-12/h3-10H,2H2,1H3,(H,21,23)(H,19,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUPUZEMRHDROEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC2=C(C=C1)N=CN=C2NC3=CC(=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(3-Bromophenyl)amino]quinazolin-6-Yl}propanamide | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

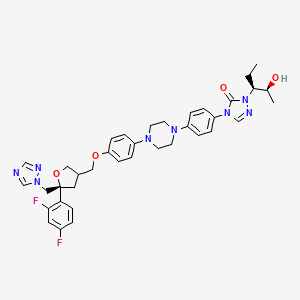
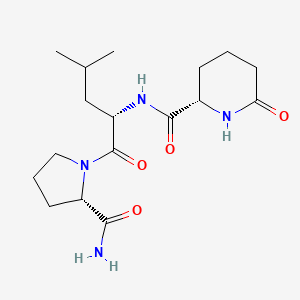
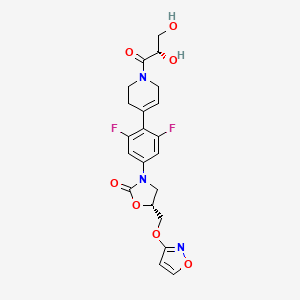
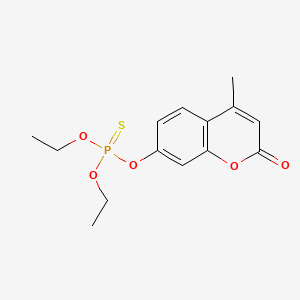
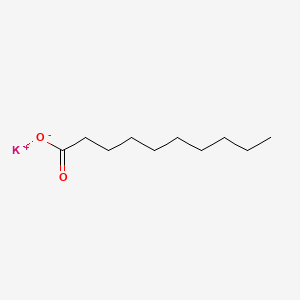
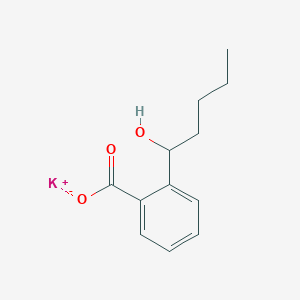
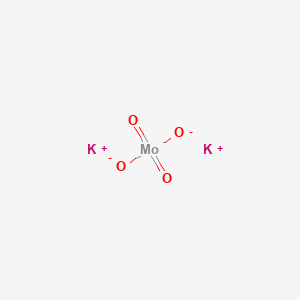
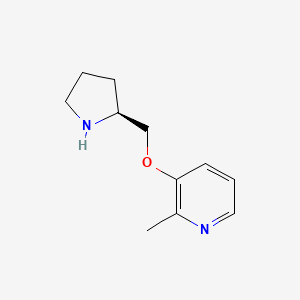
![1-cyclopentyl-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1679063.png)
